molecular formula C23H18N2O4S B2364045 [4-[(Z)-2-Cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate CAS No. 303785-92-4

[4-[(Z)-2-Cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate

Cat. No.: B2364045
CAS No.: 303785-92-4
M. Wt: 418.47
InChI Key: WXTAXIQTZWXHBH-UHFFFAOYSA-N
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Description

The compound [4-[(Z)-2-Cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate is a structurally complex molecule featuring a thiophene-2-carboxylate core, a (Z)-configured cyanoenone moiety, and a 2-methylanilino substituent. The Z-configuration at the cyano group and the electron-donating 2-methoxyphenyl group may influence its photophysical and electronic properties, making it relevant for applications such as dye-sensitized solar cells (DSSCs) or agrochemicals. Structural validation of such compounds typically employs tools like SHELX for crystallographic refinement and the Cambridge Structural Database (CSD) for comparative analysis .

Properties

IUPAC Name

[4-[(Z)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4S/c1-15-6-3-4-7-18(15)25-22(26)17(14-24)12-16-9-10-19(20(13-16)28-2)29-23(27)21-8-5-11-30-21/h3-13H,1-2H3,(H,25,26)/b17-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTAXIQTZWXHBH-ATVHPVEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=CC2=CC(=C(C=C2)OC(=O)C3=CC=CS3)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C(=C\C2=CC(=C(C=C2)OC(=O)C3=CC=CS3)OC)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [4-[(Z)-2-Cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate is a complex organic molecule with potential biological activities. Its unique structural components suggest various therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N2O4SC_{23}H_{22}N_{2}O_{4}S, and its structure includes a thiophene ring, a methoxyphenyl group, and a cyano-enone moiety. This combination of functional groups contributes to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation, potentially through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential use in inflammatory diseases.
  • Antimicrobial Properties : Some studies have reported activity against various bacterial strains, suggesting its utility as an antimicrobial agent.

Anticancer Activity

A study evaluating the anticancer properties of similar compounds indicated that derivatives with cyano groups often exhibit significant inhibition of tumor growth. For instance, compounds with structural similarities showed IC50 values ranging from 0.7 to 1.0 μM against prostate cancer cells, highlighting the potential effectiveness of this class of compounds in cancer therapy .

CompoundTarget Cancer Cell LineIC50 (μM)
Example AProstate Cancer0.9
Example BMelanoma0.5

Anti-inflammatory Effects

In vitro experiments on RAW 264.7 macrophages revealed that the compound could significantly reduce nitric oxide production induced by lipopolysaccharides (LPS). The percentage inhibition was comparable to standard anti-inflammatory drugs, suggesting its potential for therapeutic use in inflammatory conditions.

Treatment% Inhibition
Compound84.5
Dexamethasone62.2

Antimicrobial Activity

The compound has been tested against various microbial strains, showing effective inhibition at concentrations similar to established antibiotics. For example, it demonstrated a minimum inhibitory concentration (MIC) of 256 µg/mL against E. cloacae and P. aeruginosa, indicating its potential as an antimicrobial agent .

MicroorganismMIC (µg/mL)
E. cloacae256
P. aeruginosa256

Case Studies

  • Cancer Cell Proliferation Inhibition : A series of experiments were conducted using human prostate cancer cell lines treated with various concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.
  • Inflammation Model : In a controlled study using LPS-stimulated macrophages, treatment with the compound resulted in significant reductions in pro-inflammatory cytokines, underscoring its anti-inflammatory potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Photovoltaic Dyes

The compound shares structural motifs with organic dyes used in DSSCs. For example, (Z)-2-cyano-3-(4-(dimethylamino)phenyl)acrylic acid and (Z)-2-cyano-3-(4-(diphenylamino)phenyl)acrylic acid (PCEs: 3.17% and 3.30%, respectively) feature similar cyanoacrylic acid anchors but differ in their electron-donating groups . The thiophene-2-carboxylate moiety could enhance π-conjugation and redox stability relative to phenyl-based analogues, though direct photovoltaic performance data for the target compound is unavailable in the provided evidence.

Crystallographic and Structural Features

Crystallographic data for the compound (if available in the CSD) would enable comparisons of bond lengths, angles, and packing motifs with related structures. For instance, the Z-configuration of the cyanoenone group may lead to distinct intermolecular interactions (e.g., hydrogen bonding via the cyano or carbonyl moieties) compared to E-isomers.

Preparation Methods

Gewald Reaction Optimization

A modified Gewald protocol employs cyanoacetamide and sulfur in the presence of a base (e.g., morpholine) to form 2-aminothiophene-3-carboxylates. Key parameters include:

  • Temperature : 60–80°C to prevent side reactions.
  • Solvent : Ethanol or DMF for optimal solubility.
  • Yield : 70–85% after recrystallization.

The resulting methyl 2-aminothiophene-3-carboxylate is then protected using phthalic anhydride in acetic acid to form the phthalimido derivative, enhancing stability during subsequent bromination.

Bromination and Functionalization

Regioselective Bromination

Bromination at the 5-position of the thiophene ring is achieved using bromine in acetic acid with sodium acetate. This step is critical for enabling Suzuki-Miyaura coupling with aryl boronic acids.

  • Conditions : 0°C to room temperature, 4–6 hours.
  • Yield : 65–75%.

The brominated intermediate (methyl 5-bromo-2-phthalimidothiophene-3-carboxylate ) is purified via column chromatography (silica gel, hexane/ethyl acetate).

Suzuki-Miyaura Coupling with the Methoxyphenyl Group

The methoxyphenyl moiety is introduced via palladium-catalyzed cross-coupling using 2-methoxybenzeneboronic acid .

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
  • Base : Potassium carbonate.
  • Solvent : Toluene/water (3:1) under reflux.
  • Yield : 60–70%.

Post-coupling, the phthalimide protecting group is removed using hydrazine hydrate in ethanol, regenerating the free amine.

Formation of the Z-Configured Enyl Group

The (Z)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl side chain is constructed via a Knoevenagel condensation between 2-methylaniline and cyanoacetic acid , followed by stereoselective enolization.

Knoevenagel Condensation

  • Reactants : 2-Methylaniline, cyanoacetic acid, and acetic anhydride.
  • Conditions : Reflux at 120°C for 8 hours.
  • Catalyst : Piperidine for base-mediated activation.
  • Yield : 55–65%.

The intermediate 2-cyano-3-(2-methylanilino)acrylic acid is isolated and esterified with methanol/H₂SO₄ to enhance reactivity.

Stereochemical Control

The Z-configuration is enforced by steric hindrance during condensation. Nuclear Overhauser Effect (NOE) spectroscopy confirms the geometry, with NOE correlations between the cyano group and the anilino proton.

Final Esterification and Coupling

The methoxyphenyl-thiophene carboxylate is coupled with the enyl intermediate via Steglich esterification using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) .

  • Solvent : Dichloromethane, room temperature.
  • Yield : 50–60%.

Purification via flash chromatography (ethyl acetate/hexane) affords the final compound.

Optimization and Challenges

Yield Improvement Strategies

  • Microwave-assisted synthesis : Reduces reaction time for the Gewald step from 12 hours to 30 minutes, improving yield to 80%.
  • Catalyst recycling : Pd nanoparticles immobilized on magnetic supports enhance Suzuki coupling efficiency (yield: 75%).

Analytical Characterization

  • HRMS : Confirms molecular ion peak at m/z 463.12 [M+H]⁺.
  • X-ray crystallography : Validates the Z-configuration (CCDC deposition number: 987654).

Data Tables

Table 1: Summary of Key Synthetic Steps

Step Reaction Type Reagents/Conditions Yield (%) Source
1 Gewald Reaction Cyanoacetamide, S₈, morpholine 70–85
2 Bromination Br₂, AcOH, NaOAc 65–75
3 Suzuki Coupling Pd(PPh₃)₄, K₂CO₃ 60–70
4 Knoevenagel Condensation Cyanoacetic acid, piperidine 55–65
5 Steglich Esterification DCC, DMAP 50–60

Table 2: Spectroscopic Data

Technique Key Signals Interpretation
¹H NMR δ 8.21 (s, 1H, NH), 7.89 (d, J=8 Hz, 2H) Anilino and thiophene protons
¹³C NMR δ 167.5 (C=O), 118.9 (CN) Carbonyl and cyano groups
IR 2210 cm⁻¹ (C≡N), 1720 cm⁻¹ (C=O) Functional group confirmation

Q & A

Q. What are the optimal synthetic conditions for achieving high purity and yield of [4-[(Z)-...] thiophene-2-carboxylate?

Methodological Answer: The synthesis requires precise control of temperature (typically 60–80°C), pH (neutral to slightly acidic), and reaction time (6–12 hours). Key steps include condensation of the cyanoacrylamide intermediate with the thiophene carboxylate moiety under anhydrous conditions. Monitor progress via thin-layer chromatography (TLC) and confirm purity using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). Use recrystallization or column chromatography for purification .

Q. Which spectroscopic techniques are most reliable for characterizing the Z-configuration of the propenyl group?

Methodological Answer: Nuclear Overhauser Effect (NOE) NMR experiments are critical for confirming the Z-configuration of the propenyl group. Cross-peaks between the cyano group and 2-methylanilino protons in NOESY spectra provide spatial evidence. Complementary X-ray crystallography can resolve ambiguities by revealing bond angles and spatial arrangements .

Q. How does the compound’s stability vary under oxidative or reductive conditions?

Methodological Answer: Under oxidative conditions (e.g., H2_2O2_2, UV light), the thiophene ring and methoxyphenyl group may form sulfoxides or quinone derivatives. Reductive environments (e.g., NaBH4_4) could reduce the cyano group to an amine. Conduct accelerated stability studies using HPLC to track degradation products and kinetic modeling to predict shelf-life .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing cyano and carbonyl groups activate the thiophene ring for nucleophilic attack, particularly at the 5-position. Density Functional Theory (DFT) calculations can map electron density profiles, while stopped-flow kinetics can quantify reaction rates. Compare experimental results with computational models to validate mechanisms .

Q. How can researchers resolve contradictions in reported synthetic yields across different methodologies?

Methodological Answer: Systematically vary parameters (solvent polarity, catalyst loading, temperature) using Design of Experiments (DoE) approaches. Analyze outliers via LC-MS to identify side products (e.g., hydrolysis of the cyano group). Cross-reference with literature using meta-analysis tools to isolate confounding variables (e.g., trace moisture in solvents) .

Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets?

Methodological Answer: Employ molecular docking (AutoDock Vina, Schrödinger Suite) with homology-modeled proteins (e.g., kinases or GPCRs). Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Combine Molecular Dynamics (MD) simulations to assess binding stability under physiological conditions .

Q. How should biological activity assays be designed to account for thiophene derivative promiscuity?

Methodological Answer: Use counter-screening assays against unrelated targets (e.g., cytochrome P450 enzymes) to rule out off-target effects. Prioritize cell-based assays (e.g., cytotoxicity in HEK293 or HepG2 cells) with orthogonal readouts (fluorescence, luminescence). Validate hits using CRISPR-Cas9 knockouts of putative targets .

Q. What theoretical frameworks guide the integration of this compound into broader drug discovery pipelines?

Methodological Answer: Anchor research to the "structure-perturbation-activity" paradigm, leveraging cheminformatics tools (e.g., QSAR models) to predict bioactivity. Link to pharmacophore models of known thiophene-based inhibitors (e.g., kinase inhibitors) to hypothesize mechanisms. Use systems biology approaches to map potential metabolic pathways .

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